molecular formula C10H10N2 B1267619 2-Benzyl-1h-imidazole CAS No. 14700-62-0

2-Benzyl-1h-imidazole

Cat. No.: B1267619
CAS No.: 14700-62-0
M. Wt: 158.2 g/mol
InChI Key: NAPDOWNULRULLI-UHFFFAOYSA-N
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Description

2-Benzyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a benzyl group at the second position. Imidazoles are a class of compounds known for their diverse biological activities and are found in many natural products and pharmaceuticals. The presence of the benzyl group enhances the compound’s lipophilicity and can influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of benzylamine with glyoxal and ammonia or ammonium acetate under acidic conditions. This reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the imidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired imidazole derivative.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids to form N-oxides.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the imidazole ring, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted imidazoles depending on the electrophile used.

Scientific Research Applications

2-Benzyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

    1-Benzyl-1H-imidazole: Similar structure but with the benzyl group at the first position.

    2-Phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a benzyl group.

    2-Methyl-1H-imidazole: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness: 2-Benzyl-1H-imidazole is unique due to the specific positioning of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other imidazole derivatives.

Properties

IUPAC Name

2-benzyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPDOWNULRULLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286652
Record name 2-benzyl-1h-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14700-62-0
Record name 14700-62-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzyl-1h-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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